N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide and its analogues have been synthesized and characterized in numerous studies. For instance, the synthesis and spectroscopic study of analogues of a Zinquin-related fluorophore demonstrated the potential of these compounds in forming fluorescent complexes with zinc(II), showcasing a bathochromic shift in their UV/visible spectra upon zinc(II) addition, indicating their use in fluorescence-based applications (Kimber et al., 2003). Additionally, rhodium-catalyzed cyanation of chelation-assisted C-H bonds employing N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent highlights a method for synthesizing benzonitrile derivatives, which could be applied in various synthetic chemistry applications (Chaitanya et al., 2013).
Biological Activities
Several studies have reported on the biological activities of compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide. For example, research into isoquinolinesulfonamides revealed potent inhibition of cyclic nucleotide-dependent protein kinase and protein kinase C, suggesting their potential as therapeutic agents for diseases associated with these enzymes (Hidaka et al., 1984). Another study on the synthesis and antimicrobial study of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates showed significant antimicrobial activity, indicating potential applications in combating microbial infections (Vanparia et al., 2010).
Therapeutic Potential
Research into the therapeutic applications of these compounds has also been conducted. For instance, N1-azinylsulfonyl-1H-indoles were studied for their antagonist properties against the 5-HT6 receptor, displaying pro-cognitive and antidepressant-like properties, which could inform the development of new treatments for conditions like Alzheimer’s disease and depression (Zajdel et al., 2016).
properties
IUPAC Name |
4-methoxy-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)13-23-19-8-6-17(12-16(19)5-10-21(23)24)22-28(25,26)18-7-9-20(27-4)15(3)11-18/h6-9,11-12,14,22H,5,10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFDLIHYAVZFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |
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